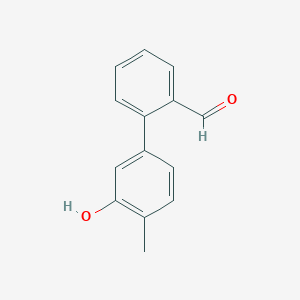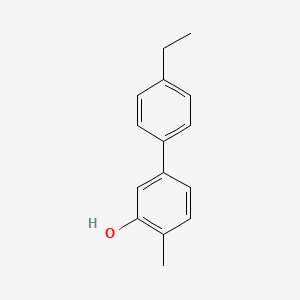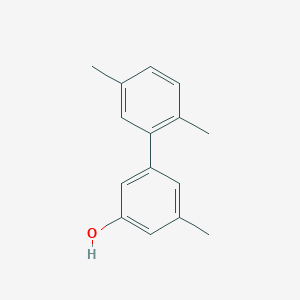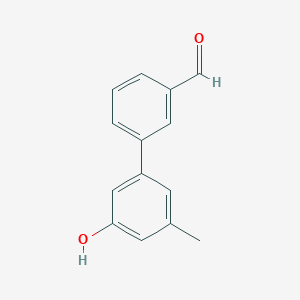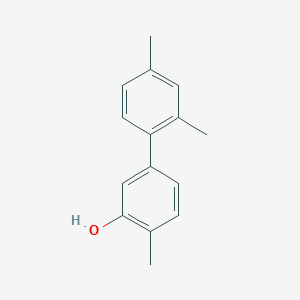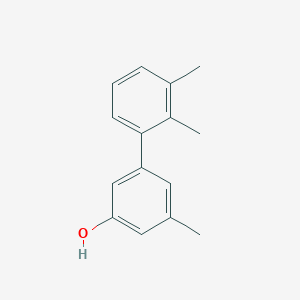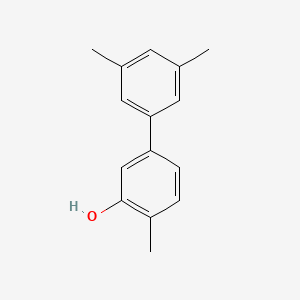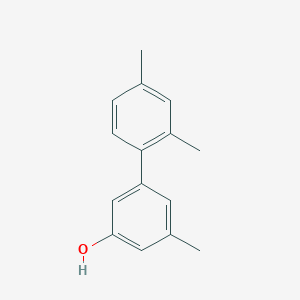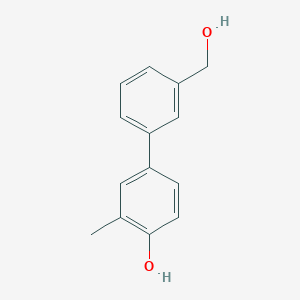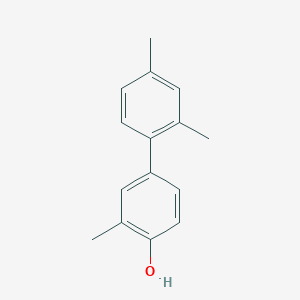
4-(2,4-Dimethylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% (4-DMP-2-MP) is a synthetic phenol compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a molecular formula of C11H14O and is a colorless to pale yellow liquid at room temperature. 4-DMP-2-MP is a versatile molecule that has been used in the synthesis of a variety of organic compounds, as well as in the development of pharmaceuticals. In
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% acts as an electron donor, donating electrons to acceptors such as oxygen and nitrogen atoms. This electron donation allows the molecule to form strong bonds with other molecules, which is essential for its use in the synthesis of organic compounds and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it is known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not toxic to humans and animals, and is not a mutagenic or carcinogenic compound. It is also known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not a teratogen, meaning that it does not cause birth defects.
实验室实验的优点和局限性
The use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively stable, making it suitable for use in long-term experiments. Finally, it is a versatile molecule, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments. First, it is a relatively reactive compound, meaning that it can react with other molecules in the laboratory environment. Second, it is a relatively volatile compound, meaning that it can evaporate quickly if not stored properly. Finally, it is a relatively slow-acting compound, meaning that it may take longer to achieve the desired results in experiments.
未来方向
Given the versatility of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, there are many potential future directions for its use. First, it could be used in the synthesis of new pharmaceuticals, such as anti-cancer drugs and antibiotics. Second, it could be used in the synthesis of new materials, such as polymers and ceramics. Third, it could be used in the synthesis of new organic compounds, such as dyes and pharmaceutical intermediates. Finally, it could be used in the synthesis of nanomaterials, such as nanoparticles and nanowires.
In conclusion, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is a versatile and cost-effective compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a variety of advantages for laboratory experiments, including its low cost, stability, and versatility. However, there are also some limitations to its use in laboratory experiments, such as its reactivity, volatility, and slow-acting nature. Despite these limitations, there are many potential future directions for the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, including the synthesis of new pharmaceuticals, materials, and organic compounds, as well as the synthesis of nanomaterials.
合成方法
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide, while the Mitsunobu reaction is a nucleophilic substitution reaction between an alkyl halide and an organometallic compound. The Ullmann reaction is a coupling reaction between two organometallic compounds. All of these methods can be used to synthesize 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in a laboratory setting.
科学研究应用
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including drug development, organic synthesis, and material science. In drug development, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In organic synthesis, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceutical intermediates. Finally, in material science, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of materials such as polymers, ceramics, and nanomaterials.
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHWJKCFZOQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683715 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-84-9 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


